molecular formula C19H21NO3S B2925557 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 827620-39-3

3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B2925557
CAS No.: 827620-39-3
M. Wt: 343.44
InChI Key: IGYYPYVMAPUIEF-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Arylsulfonylquinoline Derivatives

Research has demonstrated a novel synthesis method for arylsulfonylquinoline derivatives, which are significant in pharmaceuticals. A tert-butyl hydroperoxide-mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides achieves this synthesis without metal catalysts. This process forms a C-S bond and quinoline ring in one step via sulfonylation-cyclization-aromatization (Zhang et al., 2016). Another study highlights a visible-light-induced synthesis of these derivatives, using diaryliodonium salts and sulfur dioxide, showcasing a metal-free, room-temperature method that offers good substrate scope and functional group tolerance (Sun, Yin, & Zhang, 2018).

Cascade Halosulfonylation for Synthesis of Dihydroquinolinones

A cascade three-component halosulfonylation reaction has been developed for synthesizing 3,4-dihydroquinolin-2(1H)-ones, which involves the generation of a sulfonyl radical that triggers an α,β-conjugated addition/cyclization sequence. This method allows for the efficient formation of densely functionalized compounds through multiple bond-forming events, including C-S, C-C, and halogen bonds (Zhu et al., 2016).

Modular Synthesis of Quinolines and Rearrangement to Sulfonamides

A copper-catalyzed synthesis approach has been used to produce 4-aminoquinolines, which can be rearranged to quinolin-4-ylmethanesulfonamides. This method demonstrates a regiocontrolled reaction and highlights a [1,3] N-to-C rearrangement process, illustrating the versatility in synthesizing quinoline derivatives and their transformation to sulfonamide structures (Oh, Kim, & Park, 2017).

Biological and Pharmacological Applications

Synthesis of Anticancer Tetrahydroisoquinolines

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which have been investigated for their anticancer properties, involves a multistep process starting from 2-aminoisoquinoliniumiodide. These compounds were evaluated for their in vitro anticancer activity against various breast cancer cell lines, showcasing the potential for developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Inhibitors of 17-β-Hydroxysteroid Dehydrogenase AKR1C3

Research has identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives as potent and selective inhibitors of the enzyme AKR1C3, which is a target in breast and prostate cancer. The structural analysis revealed how these compounds interact with the enzyme, leading to significant inhibition and showcasing their therapeutic potential (Jamieson et al., 2012).

Properties

IUPAC Name

3-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-19(20-12-10-17-8-4-5-9-18(17)14-20)11-13-24(22,23)15-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYYPYVMAPUIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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